L-Aspartic acid, N,N'-1,2-ethanediylbis-, trisodium salt

Vue d'ensemble

Description

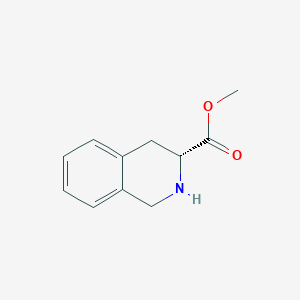

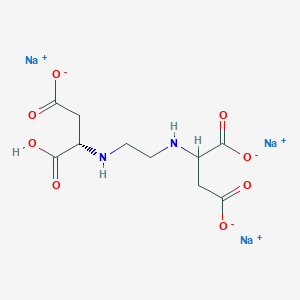

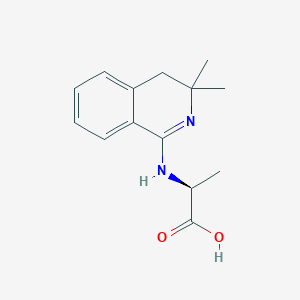

L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt, also known as EDDS-Na3, is a mono-constituent substance with the molecular formula C10H13N2Na3O8 . It is a green chelating agent that is easily biodegradable . The main raw material for EDDS-Na3 is food-grade L-aspartic acid .

Molecular Structure Analysis

The molecular structure of L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt is represented by the formula C10H13N2Na3O8 . Its IUPAC name is trisodium 2-({2-[(1-carboxy-2-carboxylatoethyl)amino]ethyl}amino)butanedioate .Physical And Chemical Properties Analysis

L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt is soluble in water, with a solubility of 1000g/L at 20℃ . It has a LogP value of -4.7 at 20℃ .Applications De Recherche Scientifique

L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt

Role in Health and Disease: L-Aspartic acid plays a crucial role in health and disease. It exists in L- and D-isoforms (L-Asp and D-Asp). L-Asp is synthesized from oxaloacetate and glutamate, particularly in the liver and tumor cells, and transamination of branched-chain amino acids (BCAAs), particularly in muscles .

Protein and Nucleotide Synthesis: L-Asp transported via aspartate–glutamate carrier to the cytosol is used in protein and nucleotide synthesis .

Gluconeogenesis and Urea Cycle: L-Asp plays a significant role in gluconeogenesis and the urea cycle .

Purine-Nucleotide Cycle and Neurotransmission: L-Asp is involved in the purine-nucleotide cycle and neurotransmission .

Maintaining Redox Balance: L-Asp maintains NADH delivery to mitochondria and redox balance via the malate–aspartate shuttle .

Role in Plant Resistance to Abiotic Stress: Aspartate plays an important role in plant resistance to abiotic stress, such as cold stress, drought stress, salt stress or heavy metal stress .

Ethylenediamine disuccinic

Remediation of Cu-Contaminated Soil: Ethylenediamine disuccinic acid (EDDS) has been used in the remediation of Cu-contaminated soil. It was used in different washing configurations to extract Cu from the soil .

Oxidation of Naphthenic Acids: EDDS was utilized to form Fe-EDDS complex to activate peroxymonosulfate (PMS) in the electrochemical (EC) co-catalytic system for effective oxidation of naphthenic acids (NAs) under neutral pH conditions .

Wastewater Treatment: EDDS along with natural montmorillonite (NM) can be used in the photochemical degradation process of 17β-estradiol (E2). The EDDS-NM complex can also be employed as an efficient photocatalysis system for wastewater treatment .

Mécanisme D'action

Target of Action

The primary target of Ethylenediamine Disuccinic (EDDS) is metal ions . It forms a stable complex with these ions, making it an effective chelating agent .

Mode of Action

EDDS interacts with metal ions by forming a stable complex . This interaction is particularly effective against problematic ions such as copper (Cu) and iron (Fe), compared to less problematic ones like calcium (Ca) and magnesium (Mg) .

Biochemical Pathways

The biochemical pathway of EDDS involves the conversion of EDDS via the intermediate N-(2-aminoethyl)aspartic acid (AEAA) into ethylenediamine and two molecules of fumarate . This process is catalyzed by an EDDS lyase .

Pharmacokinetics

It is known that edds is a biodegradable compound , which suggests that it is metabolized and eliminated from the body over time. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of EDDS’s action is the formation of a stable complex with metal ions . This complexation can help in various applications, such as improving hair health and preventing free radical formations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EDDS. For instance, in alkaline soil, the application of EDDS can increase the phytoextraction efficiency of certain plants, thereby aiding in the remediation of metal-contaminated soil . The timing and concentration of edds application need to be carefully managed to avoid potential adverse effects .

Propriétés

IUPAC Name |

trisodium;(2S)-2-[2-[[(1S)-2-carboxy-1-carboxylatoethyl]amino]ethylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16;;;/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3/t5-,6-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHXDDFROMGLSP-VDBFCSKJSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(CC(=O)[O-])C(=O)[O-])NC(CC(=O)O)C(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN[C@@H](CC(=O)[O-])C(=O)[O-])N[C@@H](CC(=O)O)C(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | L-Aspartic acid, N,N'-1,2-ethanediylbis-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

178949-82-1 | |

| Record name | L-Aspartic acid, N,N'-1,2-ethanediylbis-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid, N,N'-1,2-ethanediylbis-, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)